(2-Chloro-5-fluoropyridin-3-yl)methanamine hydrochloride (2-Chloro-5-fluoropyridin-3-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1820685-17-3
VCID: VC4931066
InChI: InChI=1S/C6H6ClFN2.ClH/c7-6-4(2-9)1-5(8)3-10-6;/h1,3H,2,9H2;1H
SMILES: C1=C(C=NC(=C1CN)Cl)F.Cl
Molecular Formula: C6H7Cl2FN2
Molecular Weight: 197.03

(2-Chloro-5-fluoropyridin-3-yl)methanamine hydrochloride

CAS No.: 1820685-17-3

Cat. No.: VC4931066

Molecular Formula: C6H7Cl2FN2

Molecular Weight: 197.03

* For research use only. Not for human or veterinary use.

(2-Chloro-5-fluoropyridin-3-yl)methanamine hydrochloride - 1820685-17-3

Specification

CAS No. 1820685-17-3
Molecular Formula C6H7Cl2FN2
Molecular Weight 197.03
IUPAC Name (2-chloro-5-fluoropyridin-3-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C6H6ClFN2.ClH/c7-6-4(2-9)1-5(8)3-10-6;/h1,3H,2,9H2;1H
Standard InChI Key ATHDDALAGUYYMB-UHFFFAOYSA-N
SMILES C1=C(C=NC(=C1CN)Cl)F.Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a pyridine ring with three distinct substituents: a chlorine atom at position 2, a fluorine atom at position 5, and an aminomethyl group at position 3. The hydrochloride salt form introduces an additional chloride ion, enhancing solubility in polar solvents. The molecular formula is C₆H₇Cl₂FN₂, with a molecular weight of 197.04 g/mol (base form: 160.58 g/mol) .

Key Structural Descriptors:

  • SMILES: NCC1=CC(F)=CN=C1Cl

  • InChI: InChI=1S/C6H6ClFN2/c7-6-4(2-9)1-5(8)3-10-6/h1,3H,2,9H2

  • InChIKey: ZVHCOUATUMIIIL-UHFFFAOYSA-N

The aminomethyl group at position 3 introduces a basic nitrogen, enabling salt formation with hydrochloric acid. This modification is critical for stabilizing the compound in solid-state formulations.

Predicted Collision Cross-Section (CCS)

Ion mobility spectrometry data predict the compound’s collision cross-section across different adducts, which is vital for mass spectrometry-based identification:

Adductm/zPredicted CCS (Ų)
[M+H]+161.02764125.7
[M+Na]+183.00958139.0
[M+NH4]+178.05418134.4
[M-H]-159.01308127.0

Source: PubChem Lite

Synthesis and Production Methods

Key Synthetic Routes

The synthesis of (2-chloro-5-fluoropyridin-3-yl)methanamine hydrochloride typically involves nitration, reduction, and salt formation steps. A representative pathway, adapted from Ambeed’s protocols , is outlined below:

Step 1: Nitration of 2,3-Dichloro-5-fluoropyridine

Reacting 2,3-dichloro-5-fluoropyridine with nitric acid under controlled conditions yields 2-chloro-5-fluoro-3-nitropyridine. This step requires precise temperature control to avoid over-nitration.

Step 2: Reduction to Primary Amine

The nitro group is reduced to an amine using iron powder in a mixture of tetrahydrofuran (THF), ethanol, and water. Typical conditions include refluxing for 5 hours, achieving yields of ~82% :

Reaction Conditions:

  • Reducing Agent: Iron powder

  • Solvents: THF, ethanol, water (1:2:1 ratio)

  • Temperature: Reflux (~78°C)

  • Time: 5 hours

Step 3: Hydrochloride Salt Formation

The free base is treated with hydrochloric acid to form the hydrochloride salt, improving stability and crystallinity.

Industrial-Scale Optimization

Industrial production emphasizes cost efficiency and purity. Continuous flow reactors are employed for nitration and reduction steps, ensuring consistent yields >90% . Automated pH control during salt formation minimizes byproducts.

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits high solubility in water (>50 mg/mL) and polar aprotic solvents like DMSO. The free base is less stable, prone to oxidation under ambient conditions.

Spectral Data

  • UV-Vis: λₘₐₓ = 265 nm (in methanol), attributed to the pyridine π→π* transition.

  • ¹H NMR (D₂O): δ 8.21 (s, 1H, H-6), 7.89 (d, 1H, H-4), 4.02 (s, 2H, CH₂NH₂), 3.15 (br s, 3H, NH₃⁺/HCl) .

Applications and Research Utility

Pharmaceutical Intermediate

The compound serves as a building block for kinase inhibitors and antiviral agents. Its halogenated pyridine core is a common pharmacophore in drug discovery .

Agrochemical Development

In agrochemistry, the aminomethyl group facilitates derivatization into herbicides targeting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis.

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